Desmethoxy Iopromide

Description

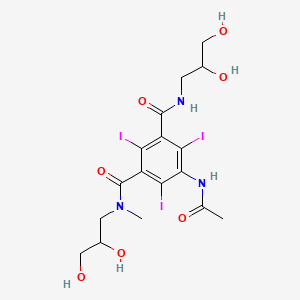

Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSPRUWTHXRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22I3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675800 | |

| Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76350-28-2 | |

| Record name | Desmethoxy iopromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHOXY IOPROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY2MH36MHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Desmethoxy Iopromide (Iopromide Impurity B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethoxy Iopromide, systematically known as 5-acetamido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methylisophthalamide, is a significant related substance to the widely used non-ionic X-ray contrast agent, Iopromide.[1][2] In the pharmaceutical industry, particularly in the development and quality control of Iopromide formulations, a thorough understanding of its impurities is of paramount importance. Desmethoxy Iopromide is recognized as Iopromide Related Compound B in the United States Pharmacopeia (USP), highlighting its regulatory significance.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations of Desmethoxy Iopromide, offering valuable insights for researchers and professionals in drug development and quality assurance.

Chemical Identity and Structure

Desmethoxy Iopromide is a complex organic molecule with a tri-iodinated benzene ring at its core, which is characteristic of many iodinated contrast agents. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-acetamido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N1-methylisophthalamide | [1] |

| Synonyms | Iopromide Impurity B, Iopromide Related Compound B (USP) | [3][4] |

| CAS Number | 76350-28-2 | [5] |

| Molecular Formula | C₁₇H₂₂I₃N₃O₇ | [5] |

| Molecular Weight | 761.09 g/mol | [5] |

| Appearance | White to Off-White Solid | [6] |

The structural relationship between Iopromide and Desmethoxy Iopromide is crucial for understanding its origin and potential impact. The key difference lies in the substituent at the 5-position of the benzene ring. In Iopromide, this position is occupied by a methoxyacetylamino group, whereas in Desmethoxy Iopromide, it is an acetamido group. This structural modification, the absence of a methoxy group, is the reason for its name.

Analytical Characterization

The identification and quantification of Desmethoxy Iopromide in Iopromide samples are typically achieved using modern analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for separating Iopromide from its related compounds. [7] For structural confirmation and elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. [8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the molecular structure of Desmethoxy Iopromide. The absence of signals corresponding to the methoxy group protons (a singlet around 3.4 ppm) and carbon in the ¹H and ¹³C NMR spectra, respectively, would be a key indicator for its identification. While specific spectral data for Desmethoxy Iopromide is not widely published, its acquisition is a critical step for the definitive characterization of this impurity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and elemental composition of Desmethoxy Iopromide. The expected molecular ion peak would correspond to its molecular weight of 761.09 g/mol . Tandem mass spectrometry (MS/MS) can be employed to study its fragmentation pattern, providing further structural insights and aiding in its unequivocal identification in complex matrices.

Toxicological Significance

The toxicological profile of any impurity in a pharmaceutical product is a critical aspect of its risk assessment. As of now, there is a lack of publicly available toxicological data specifically for Desmethoxy Iopromide. The general principle in pharmaceutical development is to control impurities to the lowest reasonably achievable levels. The toxicological evaluation of Iopromide itself has been extensive, but this does not directly translate to its impurities, which may have different toxicological profiles. [9]Therefore, in the absence of specific data, a precautionary approach should be taken, and efforts should be made to minimize the presence of Desmethoxy Iopromide in the final drug product. Should this impurity be present at levels exceeding the qualification threshold defined by regulatory guidelines, a comprehensive toxicological assessment would be required.

Conclusion

Desmethoxy Iopromide (Iopromide Impurity B) is a critical process-related impurity and potential degradant of the contrast agent Iopromide. Its chemical structure is closely related to the active pharmaceutical ingredient, differing only by the absence of a methoxy group on the acetylamino side chain. This guide has provided a comprehensive overview of its chemical identity, structure, and the analytical methodologies required for its characterization. While there are gaps in the publicly available data regarding its specific synthesis, detailed spectroscopic data, and toxicological profile, this document serves as a valuable resource for scientists and researchers in the pharmaceutical industry. Further investigation into these areas is warranted to ensure the highest quality and safety of Iopromide-based contrast media.

References

-

PubChem. Iopromide. National Center for Biotechnology Information. [Link]

-

PubChem. Desmethoxy Iopromide. National Center for Biotechnology Information. [Link]

- Google Patents. Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide.

-

Pharmaffiliates. Iopromide-impurities. [Link]

-

Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite. PMC. [Link]

-

Pharmaffiliates. Iopromide - Impurity B. [Link]

- Krause, W., Schöbel, C., & Press, W. R. (1994). Preclinical testing of iopromide. 2nd communication: toxicological evaluation. Arzneimittel-Forschung, 44(11), 1275–1279.

-

Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. MDPI. [Link]

- Google Patents.

-

Aligns Pharma. Iopromide Impurities. [Link]

-

PubChem. 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. [Link]

-

Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Degradation of iopromide during the UV-LED/chlorine reaction: Effect of wavelength, radical contribution, transformation products, and toxicity. Seoul National University. [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. [Link]

-

Pharmaffiliates. Iopromide Related Compound B (5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyl- (1344837). [Link]

-

A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews. [Link]

-

Degradation of iopromide by combined UV irradiation and peroxydisulfate. PMC. [Link]

-

Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. PMC. [Link]

-

A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. PMC. [Link]

-

ResearchGate. Synthesis of the non-ionic X-ray contrast medium iopromide. [Link]

-

ChemBK. 5-AcetaMido-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalaMide. [Link]

-

IJSDR. SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. [Link]

Sources

- 1. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

- 2. snu.elsevierpure.com [snu.elsevierpure.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. chembk.com [chembk.com]

- 7. Iopromide Impurities | Aligns Pharma [alignspharma.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis of Desmethoxy Iopromide from Iopromide

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Desmethoxy Iopromide, a known impurity and potential metabolite of the widely used non-ionic X-ray contrast agent, Iopromide. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of reference standards, impurity profiling, and metabolic studies of pharmaceutical compounds.

Introduction: The Significance of Desmethoxy Iopromide

Iopromide is a third-generation, low-osmolar, non-ionic iodinated contrast medium essential for various diagnostic imaging procedures, including computed tomography (CT) and angiography.[1][2] Its favorable safety profile is attributed to its high hydrophilicity and low osmolality in aqueous solutions.[3]

Desmethoxy Iopromide, also known as Iopromide Related Compound A, is a key process impurity and potential degradation product of Iopromide. Its structure differs from the parent compound by the absence of a methyl group on the methoxyacetyl side chain, resulting in a hydroxyacetyl moiety. The synthesis of pure Desmethoxy Iopromide is crucial for its use as a reference standard in the quality control of Iopromide formulations and for toxicological and metabolic investigations.

This guide outlines a robust synthetic strategy for the preparation of Desmethoxy Iopromide from Iopromide via a targeted O-demethylation reaction. The causality behind the experimental choices, a self-validating protocol, and authoritative grounding are central pillars of this document.

Retrosynthetic Analysis and Strategic Approach

The synthesis of Desmethoxy Iopromide from Iopromide involves a single, strategic chemical transformation: the cleavage of the methyl ether in the methoxyacetyl side chain.

Figure 1: Retrosynthetic Analysis of Desmethoxy Iopromide

Caption: A simplified retrosynthetic pathway for Desmethoxy Iopromide.

The primary challenge lies in the selective demethylation of the aliphatic methoxy group without affecting the multiple amide and hydroxyl functionalities present in the Iopromide molecule. Strong Lewis acids are well-suited for this purpose. Boron tribromide (BBr₃) is a particularly effective reagent for the cleavage of ethers, including aryl methyl ethers, and can be applied to aliphatic ethers under controlled conditions.[4][5][6]

Proposed Synthesis Pathway: O-Demethylation of Iopromide

The proposed synthesis proceeds via the direct demethylation of Iopromide using boron tribromide in an appropriate aprotic solvent.

Reaction Mechanism

The O-demethylation of Iopromide with boron tribromide is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond and the formation of a dibromoboryl intermediate and methyl bromide. Subsequent aqueous workup hydrolyzes the boron-containing intermediate to yield the desired Desmethoxy Iopromide.

Figure 2: Proposed Synthesis Pathway

Caption: The proposed two-step synthesis of Desmethoxy Iopromide from Iopromide.

Detailed Experimental Protocol

Materials:

-

Iopromide

-

Boron tribromide (1M solution in dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Methanol, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Iopromide (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add a 1M solution of boron tribromide in dichloromethane (3.0-5.0 eq) to the cooled solution via a dropping funnel over 30 minutes. The excess reagent is to ensure complete reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding anhydrous methanol at 0 °C to decompose the excess BBr₃.

-

Work-up:

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Desmethoxy Iopromide.

Characterization of Desmethoxy Iopromide

The identity and purity of the synthesized Desmethoxy Iopromide must be confirmed through a combination of spectroscopic and chromatographic techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation | Disappearance of the singlet corresponding to the methoxy protons (~3.4 ppm) and appearance of a new signal for the hydroxyl proton. Shifts in the adjacent methylene protons. |

| ¹³C NMR | Structural confirmation | Disappearance of the carbon signal of the methoxy group (~59 ppm). |

| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the mass of Desmethoxy Iopromide (C₁₇H₂₂I₃N₃O₈, MW: 777.08 g/mol ). |

| HPLC | Purity assessment | A single major peak with a retention time different from that of Iopromide. Purity should be ≥95%. |

Conclusion

This technical guide presents a scientifically grounded and detailed pathway for the synthesis of Desmethoxy Iopromide from Iopromide. The proposed O-demethylation using boron tribromide is a robust method that, with careful execution and purification, can yield the target compound in high purity. The availability of pure Desmethoxy Iopromide as a reference standard is indispensable for ensuring the quality and safety of Iopromide, a critical diagnostic agent in modern medicine.

References

- CN103965074A - Novel synthesis method for iopromide - Google P

-

Degradation of iopromide by combined UV irradiation and peroxydisulfate - PMC. (URL: [Link])

- CN103288660A - N-methylation method of aromatic amine - Google P

-

Demethylation - Wikipedia. (URL: [Link])

-

Degradation of iopromide during UV-LED/chlorine reaction: Radical contribution and effect of wavelength - American Chemical Society. (URL: [Link])

- WO2009134030A1 - Novel process for preparation of iopromide - Google P

-

O-Demethylation | Chem-Station Int. Ed. (URL: [Link])

-

Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation - MDPI. (URL: [Link])

-

Novel Process For Preparation Of Iopromide - Quick Company. (URL: [Link])

-

Pharmacochemical profile of iopromide - PubMed. (URL: [Link])

- CN106699594A - Preparation method of iopromide - Google P

-

Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium - ResearchGate. (URL: [Link])

-

N-Dealkylation of Amines - PMC - NIH. (URL: [Link])

-

Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. (URL: [Link])

-

Iodixanol versus iopromide in patients with renal insufficiency undergoing coronary angiography with or without PCI - PMC - NIH. (URL: [Link])

-

Scheme 3. Top: calculated mechanism for demethylation of anisole.... - ResearchGate. (URL: [Link])

-

Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - NIH. (URL: [Link])

-

Iopromide-impurities | Pharmaffiliates. (URL: [Link])

-

Degradation of Iopromide During the UV-LED/chlorine Reaction: Effect of Wavelength, Radical Contribution, Transformation Products, and Toxicity | Request PDF - ResearchGate. (URL: [Link])

-

Evidence for Radical Cations in Linked Mechanisms of N,N-Dialkyl Aromatic Amine Nitration and Nitrosative Dealkylation | Journal of the American Chemical Society. (URL: [Link])

- US11136331B2 - Methods of O-demethylation - Google P

-

Iopromide (injection route) - Side effects & uses - Mayo Clinic. (URL: [Link])

-

Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite - MDPI. (URL: [Link])

- CN106316878A - Preparation method of iomeprol impurity - Google P

-

Iopromide - Wikipedia. (URL: [Link])

-

Demethylation of N,N-Dimethylbenzenamine and N,N,3-Trimethylbenzenamine by Whole Cells of Aspergillus terreus. (URL: [Link])

-

ULTRAVIST (iopromide) Injection, for intravenous or intra-arterial use Initial U.S. Approval - accessdata.fda.gov. (URL: [Link])

-

Pharmacochemical profile of iopromide. (URL: [Link])

-

ULTRAVIST - accessdata.fda.gov. (URL: [Link])

Sources

An In-Depth Technical Guide to Desmethoxy Iopromide (CAS Number: 76350-28-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Desmethoxy Iopromide, a critical process-related impurity and potential degradant of the widely used non-ionic X-ray contrast agent, Iopromide. Understanding the physicochemical properties, formation pathways, analytical control, and toxicological implications of this impurity is paramount for ensuring the quality, safety, and efficacy of Iopromide-based pharmaceutical products. This document synthesizes publicly available data, regulatory standards, and scientific principles to offer a holistic perspective for professionals in the field.

Chemical Identity and Physicochemical Properties

Desmethoxy Iopromide, also known as Iopromide Related Compound B in the United States Pharmacopeia (USP), is a close structural analog of Iopromide, lacking the methoxyacetyl group at the 5-position of the tri-iodinated benzene ring.

| Property | Value | Source |

| Chemical Name | 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methylisophthalamide | [1] |

| Synonyms | Iopromide Related Compound B (USP), Desmethoxy Iopromide | [2][3] |

| CAS Number | 76350-28-2 | [3] |

| Molecular Formula | C₁₇H₂₂I₃N₃O₇ | [3] |

| Molecular Weight | 761.09 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | [4] |

| Solubility | Predicted to be soluble in water and polar organic solvents like DMSO | [5] |

Genesis of Desmethoxy Iopromide: A Tale of Two Pathways

The presence of Desmethoxy Iopromide in Iopromide active pharmaceutical ingredient (API) and finished drug products can be attributed to two primary origins: as a process-related impurity stemming from the synthetic route and as a degradation product formed during the product's shelf life.

Formation as a Process-Related Impurity

The synthesis of Iopromide is a multi-step process that typically begins with 5-amino-2,4,6-triiodoisophthalic acid or its derivatives. A key step in this synthesis is the acylation of the amino group at the 5-position with methoxyacetyl chloride. Should this reaction be incomplete, or if the starting material is not fully converted, the subsequent amidation steps will proceed on the un-acylated intermediate, leading to the formation of Desmethoxy Iopromide.

The following diagram illustrates the plausible synthetic pathway for Iopromide and the point at which Desmethoxy Iopromide can arise as a process-related impurity.

Formation as a Degradation Product

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug substance under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[6][7][8] While specific studies detailing the forced degradation of Iopromide leading to Desmethoxy Iopromide are not extensively published, it is plausible that hydrolysis of the methoxyacetyl group under certain conditions could lead to its formation. However, the more likely degradation pathways for Iopromide involve transformations of the side chains or de-iodination.[9][10][11][12][13]

Analytical Control and Characterization

The robust analytical control of Desmethoxy Iopromide is crucial for ensuring the quality and safety of Iopromide. This involves the use of highly sensitive and specific analytical techniques for its detection and quantification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the cornerstone for the analysis of Iopromide and its impurities. The United States Pharmacopeia (USP) monograph for Iopromide outlines a liquid chromatography method for its assay and the determination of related compounds, including Iopromide Related Compound B (Desmethoxy Iopromide).[6][14]

A representative HPLC-UV method for the analysis of Desmethoxy Iopromide in Iopromide would typically involve:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

-

Detection: UV detection at a wavelength where both Iopromide and Desmethoxy Iopromide exhibit significant absorbance, typically around 240 nm.

-

Quantification: Quantification is achieved by comparing the peak area of Desmethoxy Iopromide in the sample to that of a certified reference standard of Desmethoxy Iopromide.

For even higher sensitivity and specificity, especially for trace-level analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[15] This technique offers the advantage of mass-based detection, which provides structural information and can distinguish between isomers that may co-elute in HPLC-UV.

Spectroscopic Characterization

While chromatographic methods are essential for quantification, spectroscopic techniques are vital for the unequivocal identification and structural elucidation of impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical structure of Desmethoxy Iopromide.[16][17][18][19][20] The absence of signals corresponding to the methoxyacetyl group and the presence of signals for an acetyl group would be key distinguishing features in the NMR spectra of Desmethoxy Iopromide compared to Iopromide.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide information about the functional groups present in the molecule.[14][21][22] The FTIR spectrum of Desmethoxy Iopromide would be expected to show characteristic absorption bands for the amide, hydroxyl, and aromatic functionalities.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, which can be used to confirm the elemental composition of Desmethoxy Iopromide. Fragmentation patterns observed in MS/MS can further aid in structural confirmation.

Regulatory Landscape and Toxicological Considerations

The control of impurities in pharmaceutical products is a critical aspect of regulatory oversight to ensure patient safety.

Pharmacopoeial Standards

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have monographs for Iopromide that include specifications for impurities. As previously mentioned, the USP designates Desmethoxy Iopromide as "Iopromide Related Compound B" and sets a limit for its presence in the drug substance.[14] Adherence to these pharmacopoeial limits is mandatory for products marketed in these regions.

Toxicological Assessment

The qualification of an impurity, which is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or a given impurity profile at the level(s) specified, is a key concept. For impurities that are also significant metabolites in animal and/or human studies, their safety is generally considered qualified. For other impurities, if their levels are below a certain threshold (the qualification threshold), no further toxicological evaluation is typically required. If the levels exceed this threshold, additional toxicological studies may be necessary.

Given that Iopromide itself has a well-established safety profile from extensive preclinical and clinical use, and Desmethoxy Iopromide is a closely related substance, the primary concern would be any potential for altered toxicity or the introduction of new toxicological endpoints compared to the parent drug.[19][23] The limits set in the pharmacopoeias are established based on a consideration of the available toxicological data and the principles of risk assessment.

Conclusion and Future Perspectives

Desmethoxy Iopromide is a well-characterized and controlled impurity of Iopromide. A thorough understanding of its formation, analytical detection, and regulatory limits is essential for any professional involved in the development, manufacturing, or quality control of Iopromide. The continuous improvement of analytical methodologies, such as the adoption of advanced LC-MS techniques, will further enhance the ability to monitor and control this and other impurities at even lower levels. As regulatory expectations for impurity profiling continue to evolve, a proactive and scientifically sound approach to understanding and controlling impurities like Desmethoxy Iopromide will remain a cornerstone of ensuring the safety and quality of pharmaceutical products.

References

- CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents. (n.d.).

-

Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

-

Simultaneous analysis of Curcumin and demethoxycurcumin in Curcuma xanthorriza using FTIR spectroscopy and chemometrics - CABI Digital Library. (n.d.). Retrieved January 25, 2026, from [Link]

-

Iopromide-impurities | Pharmaffiliates. (n.d.). Retrieved January 25, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Degradation of iopromide by combined UV irradiation and peroxydisulfate - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

-

Effect of deuterium on the FTIR spectrum of MM. Methoxymethanol prepared by dissolving formaldehyde in - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

Iopromide Impurity A - EP Standard, Best Price & Quality Guaranteed. (n.d.). Retrieved January 25, 2026, from [Link]

-

Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved January 25, 2026, from [Link]

-

Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (n.d.). Retrieved January 25, 2026, from [Link]

-

Iopromide Impurities - Aligns Pharma. (n.d.). Retrieved January 25, 2026, from [Link]

-

Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

-

Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite - PMC. (n.d.). Retrieved January 25, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (n.d.). Retrieved January 25, 2026, from [Link]

- EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents. (n.d.).

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

-

Forced Degradation Studies - MedCrave online. (n.d.). Retrieved January 25, 2026, from [Link]

-

Process for preparing 5-acetamino-N,N'-bis (2,3-dihydroxypropyl)-2,4,6-tri-iodo isophthalamide - Patsnap Eureka. (n.d.). Retrieved January 25, 2026, from [Link]

-

Degradation of Iopromide During the UV-LED/chlorine Reaction: Effect of Wavelength, Radical Contribution, Transformation Products, and Toxicity | Request PDF - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Pharmacochemical profile of iopromide - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The - DergiPark. (n.d.). Retrieved January 25, 2026, from [Link]

-

Iopromide Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Iopromide Impurities | Aligns Pharma [alignspharma.com]

- 4. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]

- 5. Iopromide Impurity A - EP Standard, Best Price & Quality Guaranteed [nacchemical.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Degradation of iopromide by combined UV irradiation and peroxydisulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. biopharminternational.com [biopharminternational.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. preprints.org [preprints.org]

- 19. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. researchgate.net [researchgate.net]

- 22. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pharmacochemical profile of iopromide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Footprints: A Technical Guide to the Identification of Iopromide Degradation Products in Water

Foreword

Iopromide, a tri-iodinated non-ionic contrast agent, is a cornerstone of modern medical imaging. Its exceptional stability, designed for safe passage through the human body, paradoxically becomes a significant environmental challenge upon its excretion and subsequent entry into wastewater streams. Its persistence and that of its degradation products in aquatic environments are of increasing concern for water quality and ecosystem health. This guide provides researchers, environmental scientists, and analytical chemists with an in-depth framework for the systematic identification and characterization of iopromide degradation products in water. We will move beyond simple protocols to explore the causal mechanisms of degradation and the logic behind the analytical strategies required for their elucidation.

The Environmental Persistence and Transformation of Iopromide

Iopromide is notoriously resistant to conventional wastewater treatment processes[1]. Its hydrophilic nature and stable, substituted tri-iodobenzene core contribute to its recalcitrance. However, under the influence of environmental factors and advanced water treatment technologies, iopromide does transform. Understanding these transformation pathways is paramount to identifying the resulting products.

The primary degradation mechanisms include:

-

Advanced Oxidation Processes (AOPs): AOPs are designed to generate highly reactive species, principally hydroxyl radicals (•OH), which can attack the iopromide molecule. Common AOPs include UV/H₂O₂, UV/chlorine, UV/persulfate, and ozonation[2][3][4][5]. These processes typically initiate reactions at the molecule's more vulnerable side chains.

-

Biological Degradation: While slow, microbial communities in soil and wastewater treatment systems can transform iopromide. Studies show that these transformations primarily occur on the amide side chains, while leaving the core tri-iodinated aromatic structure intact[1].

Key transformation reactions observed across these pathways include O-demethylation, oxidation of alcohol groups on the side chains, and cleavage of amide bonds[4]. The identification of products resulting from these specific chemical changes provides a logical starting point for analytical investigation.

A Validated Workflow for Identification

A robust analytical strategy is crucial for the confident identification of unknown degradation products, often present at trace levels in complex aqueous matrices. The following workflow represents a self-validating system, integrating sample preparation, high-resolution mass spectrometry for discovery, and tandem mass spectrometry for confirmation.

Caption: General workflow for the identification of iopromide TPs.

Key Experimental Protocols

The following protocols are presented with the underlying scientific rationale to guide experimental design rather than serve as a rigid prescription.

Sample Preparation: Solid-Phase Extraction (SPE)

Principle: The primary challenge is to isolate and concentrate trace-level, polar degradation products from a complex aqueous matrix. Reversed-phase SPE is the method of choice. Polymeric sorbents like Oasis HLB are particularly effective due to their hydrophilic-lipophilic balance, ensuring good retention of polar analytes that might otherwise break through traditional C18 silica sorbents.

Step-by-Step Protocol:

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water. Causality: This step wets the polymeric sorbent and removes any potential manufacturing residues, ensuring reproducible retention.

-

Sample Loading: Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter. Load the filtered sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water. Causality: This removes unretained, highly polar inorganic salts and other matrix components that could cause ion suppression during MS analysis.

-

Elution: Elute the retained analytes with 10 mL of methanol. Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them from the cartridge.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 90:10 water:methanol solution. Causality: This step concentrates the sample to achieve necessary detection limits and ensures the final solvent is compatible with the initial mobile phase of the liquid chromatography system.

Analytical Separation & Identification: LC-MS/MS

Principle: Liquid chromatography separates the complex mixture of the parent compound and its degradation products prior to detection by mass spectrometry. A high-resolution mass spectrometer (like a QTOF or Orbitrap) is used for initial screening to determine accurate masses and generate molecular formulas for unknown peaks. A triple quadrupole mass spectrometer is then used in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification and confirmation.

Instrumentation & Conditions:

| Parameter | Setting | Rationale |

| LC System | UPLC/HPLC System | Provides high-resolution separation needed for complex mixtures. |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for retaining moderately polar to non-polar compounds. The tri-iodinated ring provides sufficient hydrophobicity for retention. |

| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier promotes protonation of analytes, enhancing ionization efficiency in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the reversed-phase column. |

| Gradient Elution | 5% B to 95% B over 15 minutes | A gradient is essential to elute a wide range of compounds with varying polarities, from early-eluting polar TPs to the later-eluting parent iopromide. |

| Flow Rate | 0.3 mL/min | A typical flow rate for analytical scale LC-MS, balancing separation efficiency and analysis time. |

| Injection Volume | 5 µL | A small injection volume minimizes peak distortion while providing sufficient analyte for detection. |

| MS Detector | Tandem Quadrupole (for MRM) or QTOF (for screening) | QTOF provides high mass accuracy (<5 ppm) for formula generation. Tandem Quadrupole provides high sensitivity and selectivity for targeted analysis[6]. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is ideal for polar, non-volatile molecules like iopromide and its TPs. Positive mode is effective due to the presence of amide groups that are readily protonated. |

| Capillary Voltage | ~3.5 kV | Optimizes the formation of gas-phase ions. |

| Source Temperature | ~150 °C | Aids in the desolvation of droplets from the ESI source. |

| Desolvation Gas Flow | ~800 L/hr | High flow of inert gas (nitrogen) is required to evaporate the solvent and release the analyte ions. |

MRM Transition Optimization (for Triple Quadrupole MS): For targeted analysis, at least two MRM transitions (precursor ion → product ion) should be optimized for each analyte[7]. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) in the collision cell. The collision energy (CE) must be optimized for each transition to maximize the signal[5][8].

Example for Iopromide:

-

Precursor Ion [M+H]⁺: m/z 792.0

-

Potential Product Ions: Fragments resulting from the cleavage of side chains.

-

Optimization: Infuse a standard solution of the analyte and ramp the collision energy to find the value that produces the most intense and stable product ion signal.

Catalog of Known Iopromide Degradation Products

Through extensive research, primarily involving biological degradation studies, a number of key transformation products have been identified. These products consistently show modifications to the side chains, underscoring their relative instability compared to the aromatic core[1].

| Product ID | Molecular Formula | Observed m/z [M+H]⁺ | Proposed Transformation |

| Iopromide | C₁₈H₂₄I₃N₃O₈ | 792.0 | Parent Compound |

| TP 819 | C₁₈H₂₂I₃N₃O₉ | 820.0 | Oxidation of a terminal alcohol group to a carboxylic acid on a dihydroxypropyl chain. |

| TP 805 A/B | C₁₈H₂₄I₃N₃O₉ | 806.0 | Oxidation of a secondary alcohol group on a dihydroxypropyl chain. |

| TP 775 | C₁₇H₂₂I₃N₃O₈ | 776.0 | O-demethylation of the methoxyacetyl group. |

| TP 759 | C₁₇H₂₀I₃N₃O₈ | 760.0 | O-demethylation and oxidation of a terminal alcohol to a carboxylic acid. |

| TP 731 A/B | C₁₅H₁₈I₃N₃O₆ | 732.0 | Cleavage of a dihydroxypropyl side chain. |

| TP 729 A/B | C₁₅H₁₆I₃N₃O₆ | 730.0 | Cleavage of a dihydroxypropyl side chain and oxidation. |

| TP 701 A/B | C₁₅H₁₆I₃N₃O₅ | 702.0 | Cleavage of a dihydroxypropyl side chain and further modification. |

| TP 643 | C₁₂H₁₂I₃N₃O₄ | 644.0 | Cleavage of both dihydroxypropyl side chains. |

Data synthesized from Redeker et al. (2009)[1].

Elucidating Degradation Pathways

By tracking the appearance and disappearance of the parent compound and its TPs over time during a degradation experiment, a transformation pathway can be proposed. The primary reactions involve sequential attacks on the side chains.

Caption: Simplified iopromide degradation pathway.

Conclusion

The identification of iopromide degradation products in water is a complex analytical task that requires a multi-faceted approach. It is not sufficient to simply detect peaks; a true understanding comes from integrating knowledge of degradation chemistry with robust, validated analytical workflows. By combining selective sample preparation with the power of high-resolution and tandem mass spectrometry, researchers can confidently identify these environmental transformation products. This work is critical for assessing the environmental fate of persistent pharmaceuticals, evaluating the efficacy of advanced water treatment processes, and ultimately, protecting our aquatic ecosystems.

References

-

Mastovska, K., Zulkoski, J., & Zweigenbaum, J. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent Technologies Technical Overview. [Link]

-

Cha, Y., Kim, T. K., Lee, J., Kim, T., Hong, A. J., & Zoh, K. D. (2022). Degradation of iopromide during the UV-LED/chlorine reaction: Effect of wavelength, radical contribution, transformation products, and toxicity. Journal of Hazardous Materials, 437, 129371. [Link]

-

Redeker, M., Wick, A., Meermann, B., & Ternes, T. A. (2018). Anaerobic Transformation of the Iodinated X-ray Contrast Medium Iopromide, Its Aerobic Transformation Products, and Transfer to Further Iodinated X-ray Contrast Media. Environmental Science & Technology, 52(17), 9646–9656. [Link]

-

Wang, Z., Wang, X., Yuan, R., & Dong, X. (2019). Resolving the kinetic and intrinsic constraints of heat-activated peroxydisulfate oxidation of iopromide in aqueous solution. Journal of Hazardous Materials, 377, 214-222. [Link]

-

MacLeod, S. L., & MacPherson, J. C. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(2), 262–274. [Link]

-

Seoul National University. (2022). Degradation of iopromide during the UV-LED/chlorine reaction: Effect of wavelength, radical contribution, transformation products, and toxicity. [Link]

-

ResearchGate. (n.d.). MS parameters for the MRM transitions. [Link]

-

Hu, C., et al. (2022). Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. Water, 14(3), 503. [Link]

-

ResearchGate. (n.d.). Precursor ion, product ion, and collision energy for the determination of pharmaceuticals. [Link]

-

Forensic Technology Center of Excellence (RTI International). (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

-

Agilent Technologies. (2011). All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Technical Overview. [Link]

-

Waters Corporation. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Application Brief. [Link]

-

Redeker, M., Gräsvik, J., & Ternes, T. A. (2009). Transformation of the X-ray Contrast Medium Iopromide In Soil and Biological Wastewater Treatment. Environmental Science & Technology, 43(15), 5797–5804. [Link]

-

MacCoss, M. J., et al. (2007). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry, 18(9), 1679–1689. [Link]

-

YouTube. (2025). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. [Link]

Sources

- 1. eu-neptune.org [eu-neptune.org]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of iopromide during the UV-LED/chlorine reaction: Effect of wavelength, radical contribution, transformation products, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. forensicrti.org [forensicrti.org]

- 8. researchgate.net [researchgate.net]

Desmethoxy Iopromide molecular weight and formula

An In-depth Technical Guide: Desmethoxy Iopromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical development and manufacturing, particularly for parenteral drugs such as contrast media, the control of impurities is a matter of paramount importance. Iopromide, a widely utilized non-ionic, low-osmolar iodinated contrast agent, is no exception.[1] Its synthesis and subsequent stability can give rise to various related substances that must be identified, quantified, and controlled to ensure patient safety and product efficacy. This guide focuses on a critical impurity, Desmethoxy Iopromide, also known as Iopromide Related Compound B.[2][3]

This document serves as a technical resource, providing core physicochemical data, exploring the structural relationship between Desmethoxy Iopromide and its parent molecule, and discussing the analytical methodologies essential for its control within a drug development framework. The insights provided are grounded in established pharmacopeial standards and chemical data to support researchers and quality control professionals in their work with Iopromide.

Section 1: Core Molecular and Physicochemical Identifiers

Precise identification of any chemical entity begins with its fundamental properties. Desmethoxy Iopromide is structurally distinct from Iopromide, and this difference is reflected in its molecular formula and weight. These identifiers are crucial for analytical techniques, particularly mass spectrometry, and for stoichiometric calculations in quantitative analysis.

The essential data for Desmethoxy Iopromide are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | [4] |

| Common Synonyms | Desmethoxyiopromid, Iopromide Impurity B, Iopromide EP Impurity B | [2][4] |

| CAS Number | 76350-28-2 | [2][4][5] |

| Molecular Formula | C₁₇H₂₂I₃N₃O₇ | [2][4][5][6] |

| Molecular Weight | 761.09 g/mol | [5][6] |

| Monoisotopic Mass | 760.8592 Da | [2][4] |

Section 2: The Structural Relationship to Iopromide

The nomenclature "Desmethoxy Iopromide" points directly to its structural derivation from the parent Iopromide molecule. The key structural difference lies at the 5-position of the tri-iodinated benzene ring. In Iopromide, this position is occupied by a methoxyacetylamino group (-NH-CO-CH₂-O-CH₃).[1] In Desmethoxy Iopromide, this is replaced by a simpler acetylamino group (-NH-CO-CH₃).[4]

This substitution results in a net difference of a methylene and an oxygen atom (-CH₂O), which accounts for the change in molecular formula and weight between the two compounds. Understanding this relationship is not merely academic; it provides the causal basis for its potential formation during the synthesis of Iopromide, likely arising from an incompletely methoxylated starting material or a side reaction. As a degradative product, its presence could also indicate specific pathways of chemical instability.[2][5]

Section 3: Analytical Considerations and Regulatory Context

The presence of Desmethoxy Iopromide (Iopromide Related Compound B) in Iopromide drug substance or drug product is regulated by major pharmacopeias, including the United States Pharmacopeia (USP).[3] These compendia set specific acceptance criteria for known and unknown impurities. Therefore, a robust, validated analytical method is a prerequisite for any quality control laboratory handling Iopromide.

The primary objective of such a method is to ensure that Desmethoxy Iopromide does not exceed the established safety thresholds. This involves a multi-step workflow designed to be a self-validating system, ensuring accuracy and reproducibility.

General Analytical Workflow for Impurity Profiling

The logical process for identifying and quantifying impurities like Desmethoxy Iopromide is standardized in the pharmaceutical industry. The workflow ensures that the analytical results are reliable and can be used to make critical decisions about batch release.

Section 4: Experimental Protocol - HPLC-UV Method

The following is a detailed, step-by-step methodology for the quantification of Desmethoxy Iopromide. This protocol is representative of a typical reverse-phase HPLC method used for impurity profiling of polar, non-volatile compounds like Iopromide and its related substances.

Objective: To separate, identify, and quantify Desmethoxy Iopromide in an Iopromide sample.

Principle: Reverse-phase HPLC separates compounds based on their polarity. Iopromide and Desmethoxy Iopromide, having slight differences in polarity due to the structural change, will exhibit different retention times on a non-polar stationary phase, allowing for their resolution and quantification.

Methodology:

-

Preparation of Reference Standard Solution:

-

Action: Accurately weigh a certified reference standard of Desmethoxy Iopromide (e.g., USP Iopromide Related Compound B RS)[3] and dissolve it in a known volume of mobile phase or a suitable diluent (e.g., water/acetonitrile mixture) to create a stock solution.

-

Causality: A certified standard is essential for accurate peak identification (based on retention time) and for the calibration of the instrument response, which is the foundation of accurate quantification.

-

Action: Prepare a working standard solution by diluting the stock solution to a concentration relevant to the specification limit (e.g., 0.1% of the nominal concentration of Iopromide in the test solution).

-

-

Preparation of Test Solution:

-

Action: Accurately weigh the Iopromide sample (drug substance or a known quantity of drug product) and dissolve it in the same diluent used for the reference standard to achieve a high, known concentration (e.g., 1.0 mg/mL).

-

Causality: Using a high concentration of the main compound ensures that even low-level impurities will produce a detectable signal. Using the same diluent for both standard and test solutions prevents solvent effects from altering peak shape or retention time.

-

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm (A standard non-polar column providing good resolution for this class of compounds).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). A gradient is often chosen to elute the main, highly polar Iopromide peak efficiently while retaining and resolving less polar impurities.

-

Flow Rate: 1.0 mL/min (A typical analytical flow rate).

-

Detection: UV spectrophotometer at 241 nm.[7]

-

Causality: The tri-iodinated benzene ring common to both molecules provides a strong chromophore, making UV detection highly sensitive and suitable for this analysis. The specific wavelength is chosen to maximize the signal-to-noise ratio.

-

Injection Volume: 20 µL.

-

-

System Suitability:

-

Action: Before analyzing samples, inject the reference standard solution multiple times (e.g., n=6).

-

Causality: This is a self-validating step to ensure the analytical system is performing correctly.

-

Criteria: Check for parameters like retention time repeatability (RSD ≤ 1.0%), peak area repeatability (RSD ≤ 2.0%), and theoretical plates (e.g., > 2000) to confirm system precision and efficiency.

-

-

Analysis and Calculation:

-

Action: Inject the blank (diluent), the reference standard solution, and the test solution(s) into the chromatograph.

-

Action: Identify the Desmethoxy Iopromide peak in the test solution chromatogram by comparing its retention time to that of the reference standard.

-

Action: Calculate the percentage of Desmethoxy Iopromide in the Iopromide sample using the external standard method based on the peak areas.

-

% Impurity = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

-

-

Conclusion

Desmethoxy Iopromide (Iopromide Impurity B) is a well-characterized and critical process impurity and potential degradant of the contrast agent Iopromide. Its molecular formula of C₁₇H₂₂I₃N₃O₇ and molecular weight of 761.09 g/mol define its chemical identity.[4][5][6] The structural difference—an acetylamino group in place of Iopromide's methoxyacetylamino group—forms the basis for its analytical separation and control. For professionals in drug development and quality assurance, rigorous monitoring of this compound using validated chromatographic methods is not merely a technical exercise but a fundamental requirement for ensuring the quality, safety, and regulatory compliance of Iopromide-containing products.

References

-

Iopromide | C18H24I3N3O8 . PubChem, National Institutes of Health. [Link]

-

IOPROMIDE . Global Substance Registration System (GSRS). [Link]

-

Desmethoxy Iopromide | C17H22I3N3O7 . PubChem, National Institutes of Health. [Link]

-

Iopromide USP 2025 . Trungtamthuoc.com. [Link]

-

DESMETHOXY IOPROMIDE . Global Substance Registration System (GSRS). [Link]

-

IOPROMIDE (Systemic) Introduction . VA CLASSIFICATION. [Link]

Sources

- 1. Iopromide | C18H24I3N3O8 | CID 3736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Iopromide | CAS 73334-07-3 | Cayman Chemical | Biomol.com [biomol.com]

An In-Depth Technical Guide to the Environmental Fate and Persistence of Desmethoxy Iopromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desmethoxy Iopromide is a primary environmental transformation product of Iopromide, a widely used iodinated X-ray contrast medium. Due to the high persistence of the parent compound, Desmethoxy Iopromide is frequently detected in various aquatic compartments, including wastewater effluents and surface waters. This guide provides a comprehensive analysis of its environmental lifecycle, detailing its formation, persistence, degradation pathways, and potential ecotoxicological impact. While generally more amenable to degradation than Iopromide, particularly through photolysis, its persistence is significant enough to warrant detailed study. This document synthesizes current scientific understanding, outlines key analytical methodologies, and presents standardized experimental protocols to support further research and risk assessment in the field.

Introduction: The Origin and Significance of Desmethoxy Iopromide

Iodinated X-ray contrast media (ICM) are a class of pharmaceuticals administered in large quantities for medical imaging procedures. They are designed to be chemically stable and biologically inert, allowing them to pass through the human body unmetabolized and be excreted almost entirely within 24 hours.[1] This inherent stability, however, contributes to their persistence when they enter the environment via wastewater systems.

Iopromide is one of the most frequently used non-ionic ICM. While it is resistant to ready biodegradation, it undergoes primary degradation in sewage treatment plants (STPs), leading to the formation of several transformation products (TPs).[1][2] The most significant of these is Desmethoxy Iopromide , also referred to in literature as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N-methyl-isophthalamide. It is formed through the cleavage of the methoxyacetyl group from the parent Iopromide molecule.

The environmental relevance of Desmethoxy Iopromide stems from its widespread occurrence and the fact that the environmental fate and toxicity of TPs can differ significantly from the parent compound.[3] Understanding the complete lifecycle of Desmethoxy Iopromide is therefore critical for a comprehensive environmental risk assessment of Iopromide.

Physicochemical Properties and Environmental Occurrence

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. While specific experimental values for Desmethoxy Iopromide are not extensively published, its structure, being very similar to Iopromide, suggests high water solubility and low volatility.

| Property | Iopromide (Parent Compound) | Desmethoxy Iopromide (Anticipated) | Implication for Environmental Fate |

| Molecular Formula | C18H24I3N3O8 | C16H21I3N3O6 | --- |

| Water Solubility | High | High | High mobility in aquatic systems; low potential for partitioning to air. |

| Log Kow | Low | Low | Low potential for bioaccumulation in fatty tissues. |

| Vapor Pressure | Very Low | Very Low | Not expected to be present in the atmosphere. |

| Sorption (Koc) | Low | Low | Limited sorption to soil and sediment organic carbon, leading to high mobility in groundwater.[4] |

Environmental Occurrence: Desmethoxy Iopromide, along with its parent compound, is frequently detected in the effluents of wastewater treatment plants and subsequently in surface waters, groundwater, and even bank filtrate.[2] Concentrations of the parent Iopromide can range from a few ng/L to over 10 µg/L in STP effluent, indicating that conventional treatment processes are largely ineffective at its complete removal.[5] As a primary TP, Desmethoxy Iopromide is expected to be present in these same compartments, often at concentrations comparable to the parent compound.

Environmental Fate and Degradation Pathways

The persistence of Desmethoxy Iopromide is determined by its susceptibility to biotic and abiotic degradation processes. While more degradable than its parent, it is still considered a persistent mobile organic substance.

Biotic Degradation

Standard screening tests classify the parent Iopromide as "not readily biodegradable".[6] However, studies simulating sewage treatment have demonstrated that primary degradation does occur, leading to the formation of Desmethoxy Iopromide.[1]

-

Aerobic Conditions: In nitrifying activated sludge, which has a higher solid retention time (SRT), the removal of Iopromide is significantly enhanced.[7] This suggests that specialized microbial communities, such as nitrifying bacteria, play a crucial role in its initial transformation.[7] The formation of Desmethoxy Iopromide is a key step in this aerobic pathway. Further biodegradation of Desmethoxy Iopromide under aerobic conditions appears to be slow.

-

Anaerobic Conditions: In anoxic water-sediment systems, the transformation of Iopromide and its TPs, including Desmethoxy Iopromide, proceeds via successive deiodination and hydrolysis of amide moieties.[2] This indicates that in environments like river sediments or anaerobic zones in STPs, a different set of degradation pathways becomes relevant, potentially leading to more complete breakdown over longer time scales.

Abiotic Degradation

Abiotic processes, particularly photolysis, are significant degradation routes for Desmethoxy Iopromide.

-

Photodegradation: Research has shown that Desmethoxy Iopromide undergoes faster photolysis than the parent compound, Iopromide.[1] This is a critical finding, as it suggests that upon discharge into sunlit surface waters, the transformation product can be degraded more readily than the substance from which it was formed. Degradation can occur via direct photolysis or indirect photolysis, mediated by reactive species like hydroxyl radicals (•OH) and reactive chlorine species (RCS) in treated waters.[8][9]

-

Advanced Oxidation Processes (AOPs): AOPs, such as UV/Chlorination, UV/Persulfate, and electron beam irradiation, have proven effective at degrading Iopromide and, by extension, its transformation products.[8][10][11][12] These high-energy systems generate highly reactive radicals that can break down the persistent tri-iodinated benzene ring structure.[13] Studies on UV/Chlorine AOPs show that hydroxyl radicals (•OH) and reactive chlorine species (RCS) contribute significantly to the degradation.[8]

The diagram below illustrates the primary formation pathway of Desmethoxy Iopromide and its subsequent major degradation routes.

Caption: Formation and subsequent degradation pathways for Desmethoxy Iopromide.

Ecotoxicological Profile

A crucial aspect of environmental risk assessment is understanding the toxicity of a substance to aquatic organisms.

-

Parent Compound (Iopromide): Extensive testing on Iopromide has shown it to have a very low ecotoxicity. Short-term tests on bacteria, algae, daphnia, and fish showed no toxic effects even at concentrations up to 10 g/L.[6] A chronic toxicity test with Daphnia magna showed no effect at the highest tested concentration of 1 g/L.[6]

-

Desmethoxy Iopromide: The primary degradation product, Desmethoxy Iopromide, has also been found to have low acute and chronic toxicity.[1] No effects were observed in various aquatic species at concentrations up to 1 g/L, and a zebrafish early-life stage test showed no chronic toxicity at the highest tested concentration of 100 mg/L.[1]

While the parent compound and its primary metabolite exhibit low toxicity, a key concern with iodinated compounds is their potential to form more toxic iodinated disinfection byproducts (I-DBPs) during water treatment processes like chlorination.[5] Certain I-DBPs are known to be significantly more cytotoxic and genotoxic than their chlorinated or brominated analogues.[5] Therefore, the presence of Desmethoxy Iopromide in raw water intended for drinking water production remains a concern due to its potential to act as an I-DBP precursor.

| Test Organism | Substance | Test Type | Endpoint | Result | Reference |

| Daphnia magna | Iopromide | Chronic | No Effect | > 1 g/L | [6] |

| Various (Algae, Bacteria) | Iopromide | Acute | No Effect | > 10 g/L | [6] |

| Various Aquatic Species | Desmethoxy Iopromide | Acute | No Effect | > 1 g/L | [1] |

| Zebrafish (Danio rerio) | Desmethoxy Iopromide | Chronic (Early-Life Stage) | No Effect | > 100 mg/L | [1] |

Analytical Methodologies

Accurate quantification of Desmethoxy Iopromide in complex environmental matrices is essential for fate and transport studies. The standard and most reliable method involves solid-phase extraction (SPE) followed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Water Sample Analysis via SPE-LC-MS/MS

This protocol describes a validated workflow for the extraction and quantification of Desmethoxy Iopromide from surface or wastewater.

1. Sample Preparation and Extraction (SPE):

- Objective: To concentrate the analyte from a large water volume and remove interfering matrix components.

- Step 1: Filter a 500 mL water sample through a 0.7 µm glass fiber filter to remove suspended solids.

- Step 2: Acidify the sample to pH ~2.5 with sulfuric acid.

- Step 3: Condition an Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge (e.g., 200 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2.5). Do not allow the cartridge to go dry.

- Step 4: Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

- Step 5: Wash the cartridge with 5 mL of ultrapure water to remove salts and polar interferences.

- Step 6: Dry the cartridge under vacuum or with nitrogen for 20-30 minutes.

- Step 7: Elute the analyte with 2 x 4 mL aliquots of methanol into a collection tube.

- Step 8: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Step 9: Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% formic acid).

2. Instrumental Analysis (LC-MS/MS):

- Objective: To separate the analyte from co-extracted compounds and perform sensitive, selective quantification.

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- LC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Methanol.

- Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

- MS/MS Conditions (Example):

- Ionization Mode: ESI Positive.

- Monitoring Mode: Multiple Reaction Monitoring (MRM).

- Precursor Ion (Q1): Determined from the [M+H]+ of Desmethoxy Iopromide.

- Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation. Collision energy is optimized for each transition.

The following diagram outlines the analytical workflow.

Sources

- 1. Investigations into the environmental fate and effects of iopromide (ultravist), a widely used iodinated X-ray contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anaerobic Transformation of the Iodinated X-ray Contrast Medium Iopromide, Its Aerobic Transformation Products, and Transfer to Further Iodinated X-ray Contrast Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sorption of selected antiparasitics in soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

- 6. Environmental risk assessment for the widely used iodinated X-ray contrast agent iopromide (Ultravist) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Degradation of Iopromide by Using Sulfite Activated with Mackinawite - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of iopromide by combined UV irradiation and peroxydisulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Removal of iopromide and degradation characteristics in electron beam irradiation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Toxicological Profile of Desmethoxy Iopromide

A Framework for Qualification and Safety Assessment of a Data-Poor Pharmaceutical Impurity

Authored by: A Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of Desmethoxy Iopromide, a known impurity and degradation product of the widely used non-ionic iodinated contrast agent, Iopromide. In the absence of extensive direct toxicological data for Desmethoxy Iopromide, this document establishes a robust safety assessment framework rooted in the principles of the International Council for Harmonisation (ICH) guidelines for pharmaceutical impurities. By leveraging the extensive toxicological data of the parent compound, Iopromide, and employing a scientifically justified read-across approach, this guide offers a thorough evaluation of the potential risks associated with Desmethoxy Iopromide. Methodologies for in silico assessment and the rationale behind the qualification of impurities are detailed, providing a practical and regulatory-compliant approach for drug development professionals.

Introduction: The Challenge of Uncharacterized Impurities

Pharmaceutical product safety is paramount, and a critical aspect of ensuring safety lies in the rigorous control of impurities. While the active pharmaceutical ingredient (API) is the focus of efficacy, the toxicological profile of any co-existing impurities must be thoroughly understood and controlled. Desmethoxy Iopromide is a relevant impurity of Iopromide, a workhorse in diagnostic imaging. Understanding its toxicological profile is not merely an academic exercise but a regulatory necessity to ensure patient safety.

-

Establishing the Toxicological Benchmark: A thorough review of the known toxicological profile of the parent compound, Iopromide.

-

Leveraging Regulatory Frameworks: Applying the principles of ICH Q3A/B and M7 guidelines for the qualification of impurities.

-

Employing Scientific Rationale: Utilizing a read-across approach based on structural similarity and predicted metabolic pathways.

-

Outlining a Path for Further Investigation: Detailing the experimental protocols that would be necessary if qualification thresholds were to be exceeded.

The Known Toxicological Profile of Iopromide: A Foundation for Assessment

Iopromide is a well-characterized, non-ionic, low-osmolar iodinated contrast agent with a favorable safety profile.[1] Its toxicological characteristics provide the essential baseline for our assessment of Desmethoxy Iopromide.

General Toxicity

Studies on Iopromide have consistently demonstrated its low systemic toxicity. It has been shown to have a remarkably low intravenous toxicity in mice and rats.[2] The interaction of iopromide with proteins and membranes is considerably low due to its hydrophilicity.[2]

Genotoxicity and Carcinogenicity

Iopromide has not been found to be mutagenic in a battery of in vitro and in vivo genotoxicity assays. Standard regulatory testing for pharmaceuticals includes assessments for gene mutations and chromosomal damage. The absence of genotoxic potential for the parent compound is a critical piece of information when evaluating a structurally similar impurity.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies of Iopromide have not revealed any significant adverse effects on fertility, embryonic development, or postnatal development at clinically relevant doses.

Pharmacokinetics and Metabolism

Iopromide is rapidly distributed in the extracellular fluid and is excreted almost exclusively by the kidneys, with over 90% of the administered dose recovered unchanged in the urine.[2] It does not undergo significant metabolism.[3] This lack of metabolism is a key factor, as it simplifies the assessment of related impurities, suggesting they are less likely to be formed in vivo.

Table 1: Summary of the Toxicological Profile of Iopromide

| Toxicological Endpoint | Result for Iopromide | Key Findings |

| Acute Systemic Toxicity | Low | Well-tolerated in animal models at high doses. |

| Genotoxicity | Negative | No evidence of mutagenic or clastogenic potential. |

| Carcinogenicity | Not Classified as Carcinogenic | Long-term studies have not indicated carcinogenic potential. |

| Reproductive Toxicity | No Adverse Effects | No significant effects on fertility or development observed. |

| Metabolism | Minimal | Excreted largely unchanged by the kidneys. |

The Regulatory Framework for Impurity Qualification

The International Council for Harmonisation (ICH) has established a clear framework for the control and qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines are built on the principle that impurities should be controlled at levels that are safe for the patient.